molecular formula C12H16N2O B6295109 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane CAS No. 1824101-04-3

2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane

Cat. No.: B6295109
CAS No.: 1824101-04-3
M. Wt: 204.27 g/mol
InChI Key: FGYSDGBSFHRJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-2,6-diazaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiroheptane ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of 4-methoxyphenylhydrazine with a suitable cyclizing agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and purification methods are critical factors in industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    2-oxa-6-azaspiro[3.3]heptane: Shares a similar spirocyclic structure but with an oxygen atom in place of the methoxy group.

    1-azaspiro[3.3]heptane: Lacks the methoxyphenyl group but retains the spirocyclic core.

Uniqueness: 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-15-11-4-2-10(3-5-11)14-8-12(9-14)6-13-7-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYSDGBSFHRJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3(C2)CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.